

An In-depth Technical Guide to 2,4-Dimethoxycinnamic Acid and its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4-Dimethoxycinnamic acid*

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Introduction

Cinnamic acid and its derivatives represent a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, methoxylated derivatives of cinnamic acid are of particular importance due to their potential therapeutic applications. This technical guide provides a comprehensive overview of **2,4-dimethoxycinnamic acid**, a specific methoxy derivative of cinnamic acid. While research on the 2,4-dimethoxy isomer is not as extensive as on other isomers like 3,4-dimethoxycinnamic acid, this guide aims to consolidate the available information on its chemical properties, synthesis, and potential biological activities, alongside those of its closely related derivatives. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical and Physical Properties

2,4-Dimethoxycinnamic acid is a member of the cinnamic acids chemical class.^[1] Its chemical structure and fundamental properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid	[1]
Molecular Formula	C ₁₁ H ₁₂ O ₄	[1]
Molecular Weight	208.21 g/mol	[1]
CAS Number	6972-61-8	[1]
Appearance	Solid	
Melting Point	192-194 °C	
Boiling Point	384.4 °C at 760 mmHg	
Flash Point	151.8 °C	
Refractive Index	1.573	
SMILES	COC1=CC(=C(C=C1)/C=C/C(=O)O)OC	[1]
InChI	InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+	[1]
InChIKey	YIKHDPTHFYWYJV-GQCTYLIASA-N	[1]

Synthesis of 2,4-Dimethoxycinnamic Acid

The synthesis of cinnamic acid and its derivatives can be achieved through various established organic reactions. The Perkin reaction and the Doebner modification of the Knoevenagel condensation are commonly employed methods. The following is a generalized experimental protocol for the synthesis of **2,4-dimethoxycinnamic acid** from 2,4-dimethoxybenzaldehyde.

General Experimental Protocol: Doebner-Knoevenagel Condensation

This method involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.

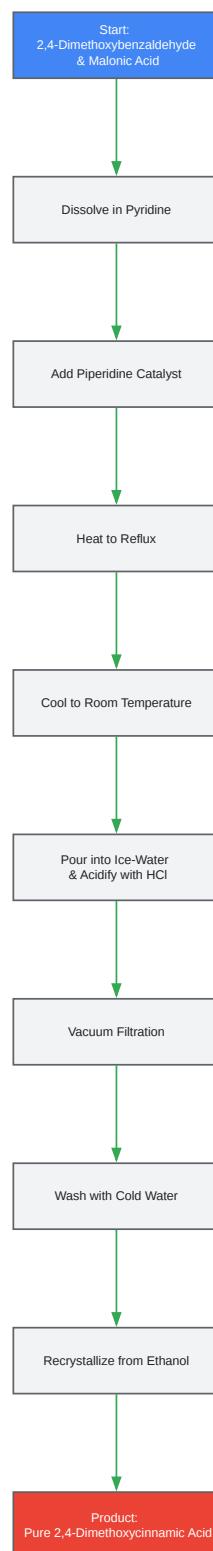
Materials:

- 2,4-dimethoxybenzaldehyde
- Malonic acid
- Pyridine
- Piperidine
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Ethanol or other suitable recrystallization solvent
- Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine.
- Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
- Reaction: Heat the mixture to reflux with constant stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
- Acidification: Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude **2,4-dimethoxycinnamic acid**.
- Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine and other water-soluble impurities.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **2,4-dimethoxycinnamic acid**.
- Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.



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Synthesis Workflow for **2,4-Dimethoxycinnamic Acid**

Biological Activities and Quantitative Data

While specific biological data for **2,4-dimethoxycinnamic acid** is limited in the readily available scientific literature, the broader class of methoxycinnamic acids has been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. [2] The position and number of methoxy groups on the cinnamic acid scaffold significantly influence the biological efficacy of these compounds.[2]

Due to the lack of specific quantitative data for **2,4-dimethoxycinnamic acid**, the following tables summarize the available data for the closely related isomer, 3,4-dimethoxycinnamic acid, and its derivatives to provide a comparative context for potential biological activities.

Antioxidant Activity

The antioxidant properties of cinnamic acid derivatives are often attributed to their ability to scavenge free radicals.

Table 1: Antioxidant Activity of a 3,4-Dimethoxycinnamic Acid Derivative

Compound	Assay	IC ₅₀ (μM)	Reference
(E)-3-(3,4-dimethoxyphenyl)-1-(thiomorpholino)prop-2-en-1-one	Lipid Peroxidation Inhibition	14.1 ± 1.2	[3]

Note: The data presented is for a derivative of 3,4-dimethoxycinnamic acid and not **2,4-dimethoxycinnamic acid** itself.

Anti-inflammatory Activity

The anti-inflammatory effects of cinnamic acid derivatives are being investigated for their potential in managing inflammatory conditions.

Table 2: Anti-inflammatory Activity of 3,4-Dimethoxycinnamic Acid Derivatives

Compound	Assay	Activity	Reference
(E)-3-(3,4-dimethoxyphenyl)-1-(thiomorpholino)prop-2-en-1-one	Carrageenan-induced rat paw edema	54% inhibition at 150 $\mu\text{mol/kg}$	[3]
(E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate	Carrageenan-induced rat paw edema	21% inhibition at 150 $\mu\text{mol/kg}$	[3]

Note: The data presented is for derivatives of 3,4-dimethoxycinnamic acid and not **2,4-dimethoxycinnamic acid** itself.

Anticancer Activity

Several derivatives of methoxycinnamic acids have demonstrated cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of Methoxycinnamic Acid Derivatives

Compound	Cell Line	IC ₅₀ (μM)	Reference
Ester derivative of 3,4,5-trimethoxycinnamic acid (S5)	A549 (Lung Cancer)	0.50	[4]
Ester derivative of 3,4,5-trimethoxycinnamic acid (S5)	MDA-MB-435s (Melanoma)	5.33	[4]
Ester derivative of 3,4,5-trimethoxycinnamic acid (S5)	SGC-7901 (Gastric Cancer)	11.82	[4]
Ester derivative of 3,4,5-trimethoxycinnamic acid (S5)	PC-3 (Prostate Cancer)	17.22	[4]
2',4'-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC)	U266 (Multiple Myeloma)	15.02	[5]
2',4'-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC)	MM.1S (Multiple Myeloma)	18.36	[5]
2',4'-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC)	RPMI8226 (Multiple Myeloma)	25.97	[5]

Note: The data presented is for derivatives of other methoxycinnamic acids and chalcones, and not **2,4-dimethoxycinnamic acid** itself. This is provided for comparative purposes.

Experimental Protocols for Biological Assays

The following are detailed protocols for common *in vitro* assays used to evaluate the antioxidant and anti-inflammatory activities of compounds like **2,4-dimethoxycinnamic acid**.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining the antioxidant activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured by a decrease in absorbance at 517 nm.

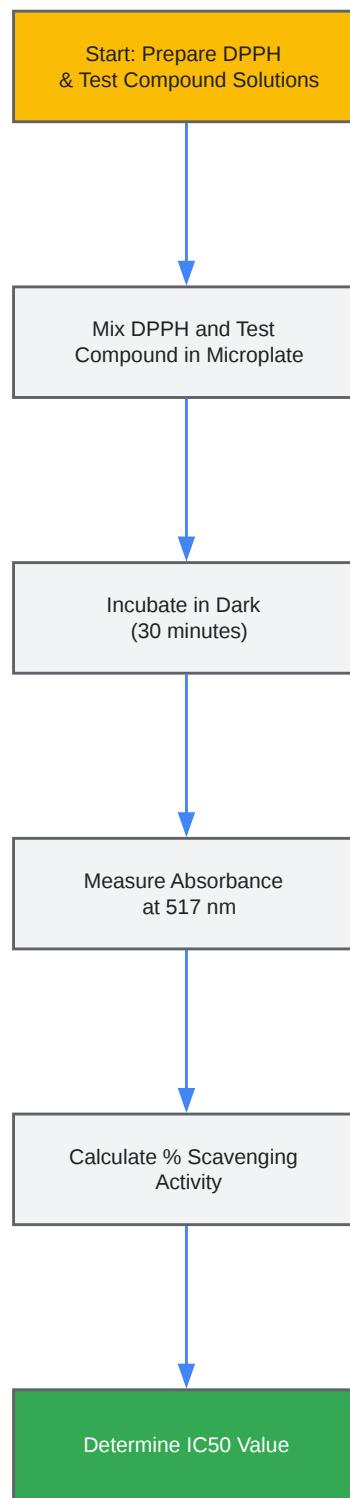
Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Test compound (**2,4-dimethoxycinnamic acid**)
- Positive control (e.g., Ascorbic acid, Trolox)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
- Preparation of test compound solutions: Prepare a series of dilutions of the test compound in methanol.
- Assay:

- In a 96-well microplate, add a specific volume of the test compound solution to each well.
- Add the DPPH solution to each well to initiate the reaction.
- Include a blank (methanol only) and a control (methanol with DPPH solution).
- Include a positive control (e.g., ascorbic acid) at various concentrations.
- Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: $\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the test compound.
- IC_{50} Determination: The IC_{50} value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

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Workflow for DPPH Antioxidant Assay

Nitric Oxide (NO) Scavenging Assay (Anti-inflammatory Activity)

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). LPS induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The accumulation of nitrite, a stable oxidation product of NO, in the culture medium is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates its potential anti-inflammatory activity.

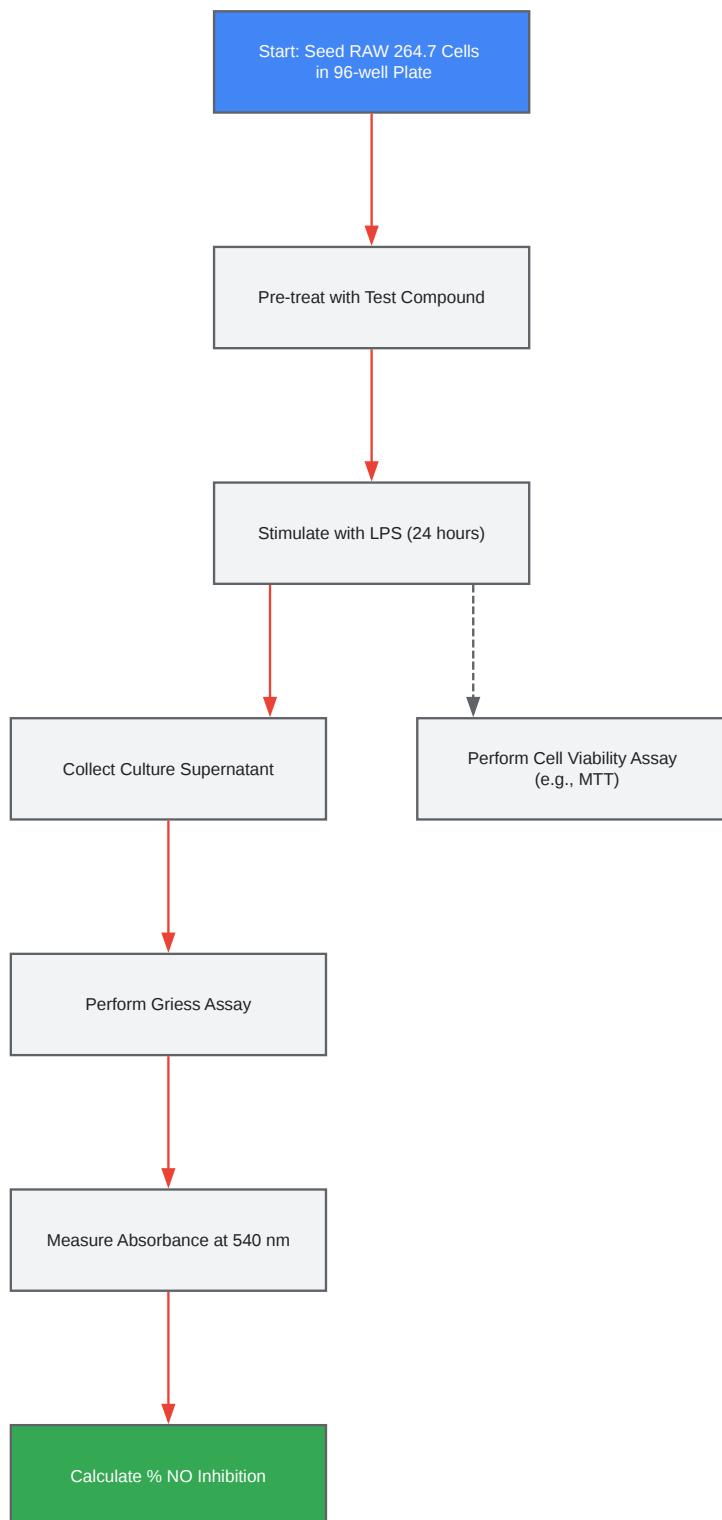
Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Lipopolysaccharide (LPS) from *E. coli*
- Test compound (**2,4-dimethoxycinnamic acid**)
- Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
- Sodium nitrite (for standard curve)
- 96-well cell culture plates
- CO₂ incubator
- Microplate reader

Procedure:

- **Cell Culture:** Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

- Cell Seeding: Seed the cells into a 96-well plate at a suitable density (e.g., 5×10^4 cells/well) and allow them to adhere overnight.
- Treatment:
 - Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 1 $\mu\text{g}/\text{mL}$) for 24 hours.
 - Include a control group (cells only), an LPS-only group, and a vehicle control group.
- Nitrite Measurement (Griess Assay):
 - After the incubation period, collect the cell culture supernatant.
 - In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent.
 - Incubate at room temperature for 10-15 minutes.
- Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [(Nitrite_LPS - Nitrite_sample) / Nitrite_LPS] x 100
- Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.



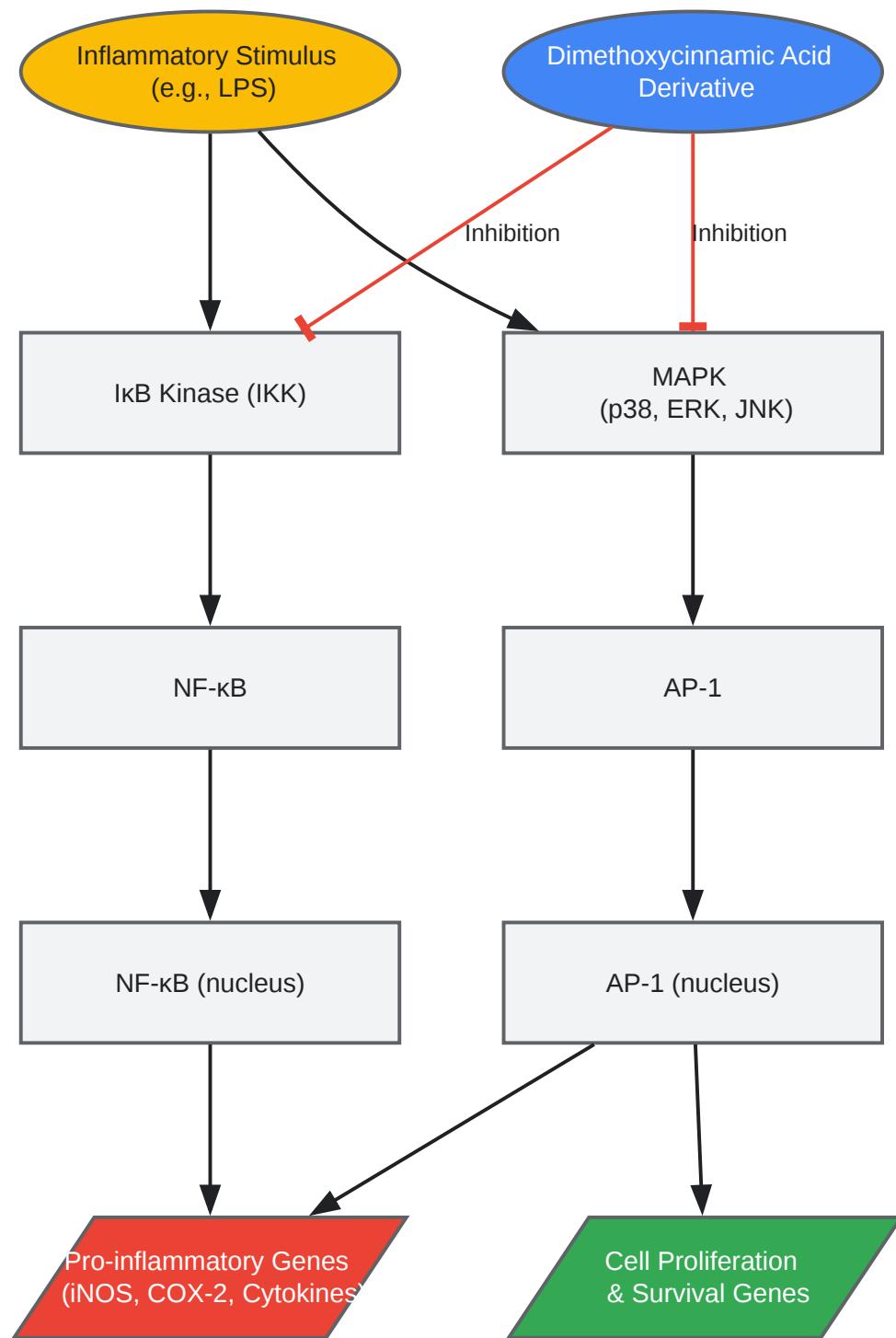
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Workflow for Nitric Oxide Scavenging Assay

Potential Signaling Pathways

While the specific molecular mechanisms of **2,4-dimethoxycinnamic acid** have not been extensively elucidated, the biological activities of other cinnamic acid derivatives are known to be mediated through the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways. These pathways are crucial regulators of inflammation and cell proliferation.

The following diagram illustrates a hypothetical signaling pathway through which a dimethoxycinnamic acid derivative might exert its anti-inflammatory and anticancer effects. It is important to note that this is a generalized pathway based on the activities of related compounds and has not been specifically confirmed for **2,4-dimethoxycinnamic acid**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dimethoxycinnamic Acid and its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1298758#2-4-dimethoxycinnamic-acid-and-its-derivatives>

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